molecular formula C22H19N3O2S2 B2889343 N-[4-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}oxy)phenyl]thiophene-2-carboxamide CAS No. 670269-76-8

N-[4-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}oxy)phenyl]thiophene-2-carboxamide

Cat. No.: B2889343
CAS No.: 670269-76-8
M. Wt: 421.53
InChI Key: XLGNJADZCUBYHA-UHFFFAOYSA-N
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Description

N-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its structural complexity, which allows for diverse chemical reactivity and biological interactions.

Mechanism of Action

Target of Action

Similar compounds have been reported to target kinases such asCasein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Biochemical Pathways

The compound likely affects the PTEN/PI3K/Akt pathway , given that its potential targets, CK2 and GSK3β, are involved in the phosphorylation and subsequent deactivation of PTEN . By inhibiting these kinases, the compound could prevent PTEN deactivation, thereby inhibiting the PI3K/Akt pathway and potentially exerting anti-cancer effects.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the inhibition of tumor growth and proliferation, given its potential anti-cancer effects. This could be due to the prevention of PTEN deactivation and the subsequent inhibition of the PI3K/Akt pathway .

Preparation Methods

The synthesis of N-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide involves multiple steps, starting with the preparation of the core heterocyclic structures. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzothiolo[2,3-d]pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the thiophene-2-carboxamide moiety via nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling agents like EDCI or DCC to link the phenyl and thiophene components.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

N-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-CPBA.

    Reduction: The compound can be reduced at the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings, respectively, using reagents like halogens or organometallic compounds.

Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds .

Scientific Research Applications

N-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

N-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide lies in its combined structural features, which allow for a broader range of chemical reactivity and biological interactions compared to its individual components.

Properties

IUPAC Name

N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-13-23-21(19-16-5-2-3-6-17(16)29-22(19)24-13)27-15-10-8-14(9-11-15)25-20(26)18-7-4-12-28-18/h4,7-12H,2-3,5-6H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGNJADZCUBYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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